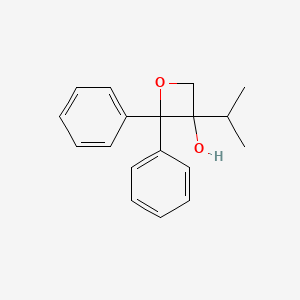
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol is a chemical compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features two phenyl groups and an isopropyl group attached to the oxetane ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide. This reaction proceeds under moderate heating conditions and involves the initial formation of an epoxide, followed by ring expansion to form the oxetane .
Industrial Production Methods
Industrial production of oxetanes, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures like tetrahydrofuran (THF).
Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Conversion to tetrahydrofuran derivatives.
Substitution: Formation of substituted phenyl or isopropyl derivatives.
Scientific Research Applications
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying ring strain effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol involves its interaction with molecular targets through its strained ring structure. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyloxetane: Lacks the phenyl groups, resulting in different reactivity and properties.
2-Phenyl-3-(propan-2-yl)oxetan-3-ol: Contains only one phenyl group, affecting its chemical behavior.
3-(Propan-2-yl)oxetan-3-ylmethanol: Similar structure but with a hydroxymethyl group instead of phenyl groups
Uniqueness
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. The combination of phenyl and isopropyl groups imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
89867-84-5 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2,2-diphenyl-3-propan-2-yloxetan-3-ol |
InChI |
InChI=1S/C18H20O2/c1-14(2)17(19)13-20-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3 |
InChI Key |
FOMLMOCVHGFWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
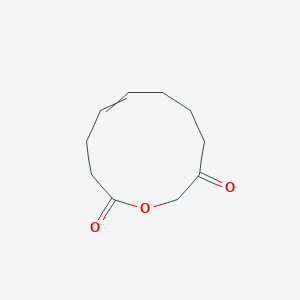
![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
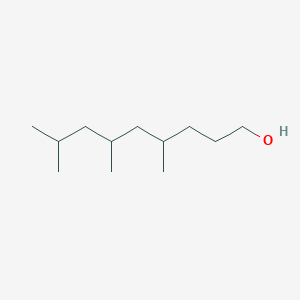
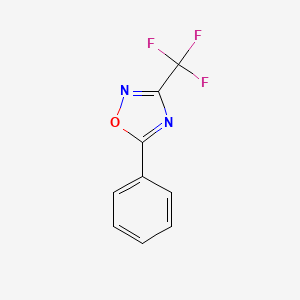
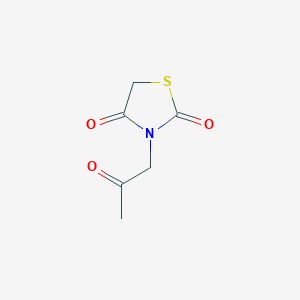
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
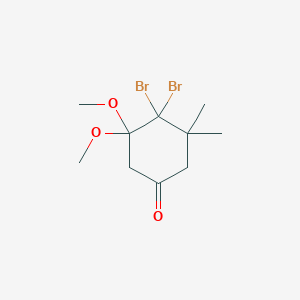
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
